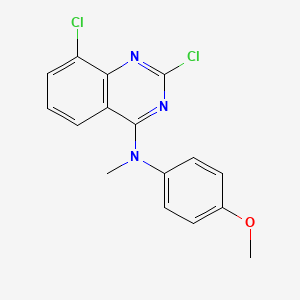![molecular formula C49H33O2P B12912914 9,9'-Spirobi[xanthen]-4-yldi([1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12912914.png)
9,9'-Spirobi[xanthen]-4-yldi([1,1'-biphenyl]-2-yl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-Spirobi[xanthen]-4-yldi([1,1’-biphenyl]-2-yl)phosphine is a complex organic compound known for its unique structural properties It features a spirobi[xanthen] core with a phosphine group attached to a biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Spirobi[xanthen]-4-yldi([1,1’-biphenyl]-2-yl)phosphine typically involves multi-step organic reactions. One common method includes the formation of the spirobi[xanthen] core followed by the introduction of the biphenyl phosphine group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. For instance, oxidative polymerization or Friedel-Crafts polymerization can be employed using mediators like FeCl3 .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
9,9’-Spirobi[xanthen]-4-yldi([1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., H2O2), reducing agents (e.g., LiAlH4), and catalysts (e.g., FeCl3). Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield phosphine oxides, while reduction could result in the formation of phosphine derivatives.
Scientific Research Applications
9,9’-Spirobi[xanthen]-4-yldi([1,1’-biphenyl]-2-yl)phosphine has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Mechanism of Action
The mechanism by which 9,9’-Spirobi[xanthen]-4-yldi([1,1’-biphenyl]-2-yl)phosphine exerts its effects involves its interaction with specific molecular targets. The phosphine group can coordinate with metal centers, influencing catalytic activity and electronic properties. The spirobi[xanthen] core provides structural rigidity and stability, enhancing the compound’s performance in various applications.
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobifluorene: Known for its thermal and chemical stability, used in organic electronics.
Spiro[acridine-9,9’-xanthene]: Utilized in the development of thermally activated delayed fluorescence diodes.
Uniqueness
9,9’-Spirobi[xanthen]-4-yldi([1,1’-biphenyl]-2-yl)phosphine stands out due to its unique combination of a spirobi[xanthen] core and a biphenyl phosphine group. This structure imparts distinct electronic and steric properties, making it highly effective in specific applications such as catalysis and material science.
Properties
Molecular Formula |
C49H33O2P |
|---|---|
Molecular Weight |
684.8 g/mol |
IUPAC Name |
bis(2-phenylphenyl)-(9,9'-spirobi[xanthene]-4-yl)phosphane |
InChI |
InChI=1S/C49H33O2P/c1-3-18-34(19-4-1)36-22-7-15-31-45(36)52(46-32-16-8-23-37(46)35-20-5-2-6-21-35)47-33-17-27-41-48(47)51-44-30-14-11-26-40(44)49(41)38-24-9-12-28-42(38)50-43-29-13-10-25-39(43)49/h1-33H |
InChI Key |
FRLFFZSVUIEWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2P(C3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC6=C5OC7=CC=CC=C7C68C9=CC=CC=C9OC1=CC=CC=C81 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)
![6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine](/img/structure/B12912838.png)
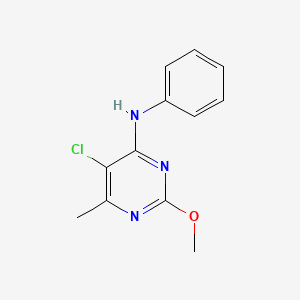
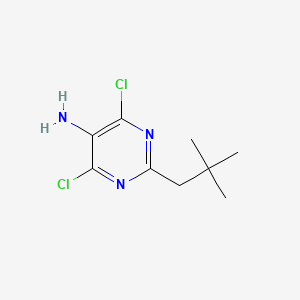
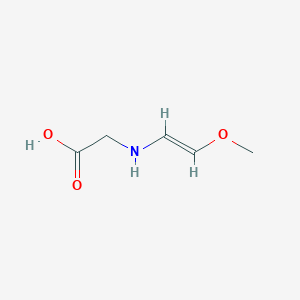

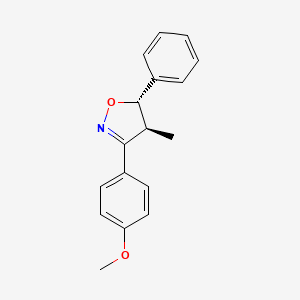

![3-Methyl-6-(3-(piperidin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B12912865.png)
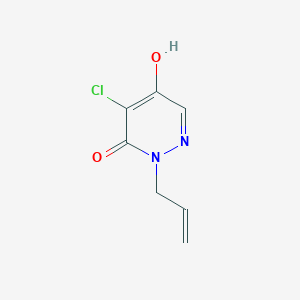
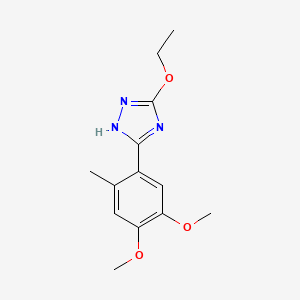
![3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912878.png)
![Isoxazole, 5-[(2,4-dibromophenoxy)methyl]-4,5-dihydro-3-phenyl-](/img/structure/B12912884.png)
